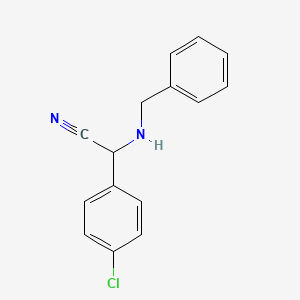

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile

Description

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile is a nitrile-containing compound featuring a benzylamino group and a 4-chlorophenyl moiety. This structure is central to its physicochemical properties and biological activity. Such compounds are typically synthesized via nucleophilic substitution or Strecker-type reactions and are explored for applications in medicinal chemistry, including antimicrobial and anthelmintic agents .

Properties

IUPAC Name |

2-(benzylamino)-2-(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c16-14-8-6-13(7-9-14)15(10-17)18-11-12-4-2-1-3-5-12/h1-9,15,18H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWURKWOFJMTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Condensation of 4-Chlorophenylacetonitrile with Benzylamine

The most widely reported method involves a one-pot condensation of 4-chlorophenylacetonitrile with benzylamine under reflux conditions. This approach leverages the nucleophilic reactivity of benzylamine, which displaces a leaving group (e.g., chloride) from the 4-chlorophenylacetonitrile precursor. Typical conditions include:

- Solvent : Ethanol or acetonitrile.

- Catalyst : Benzyldodecyldimethylammonium bromide (phase-transfer catalyst).

- Temperature : 100–104°C for 5 hours.

- Yield : 81–85% after purification via reduced-pressure distillation.

This method is favored for its operational simplicity and scalability. The phase-transfer catalyst enhances reaction efficiency by facilitating interfacial interactions between the organic and aqueous phases.

Hydrazine Monohydrate-Assisted Cyclocondensation

A patented one-pot method employs hydrazine monohydrate to mediate cyclocondensation between 4-chloro-5-methylphenylacetonitrile and benzylamine derivatives. Key steps include:

- Reagent Mixing : Equimolar amounts of 4-chloro-5-methylphenylacetonitrile and benzylamine are combined with hydrazine monohydrate in ethanol.

- Reaction Conditions : Reflux at 80°C for 8–12 hours.

- Workup : Filtration and recrystallization from ethanol yield the product with >90% purity.

This route avoids intermediate isolation, reducing processing time and waste generation. However, excess hydrazine requires careful handling due to its toxicity.

Multi-Step Condensation Approaches

Sequential Alkylation and Amination

A modular strategy involves synthesizing 2-(4-chlorophenyl)acetonitrile followed by benzylamino functionalization:

- Alkylation of 4-Chlorobenzyl Chloride :

- Amination with Benzylamine :

- Reagents : Benzylamine, potassium carbonate.

- Conditions : Reflux in ethanol for 6 hours.

- Yield : 75–78% after column chromatography.

This method offers better control over intermediate purity but requires additional purification steps, increasing overall complexity.

Reductive Amination Pathways

Reductive amination of 2-(4-chlorophenyl)acetonitrile with benzaldehyde and ammonium acetate has been explored:

- Imine Formation : Benzaldehyde reacts with ammonium acetate in methanol to generate an imine intermediate.

- Reduction : Sodium borohydride reduces the imine to the secondary amine.

- Cyanation : Treatment with potassium cyanide introduces the nitrile group.

While flexible, this route suffers from lower overall efficiency compared to one-pot methods.

Catalytic Approaches

Palladium-Catalyzed C–H Arylation

A recent advancement utilizes palladium(II) acetate to catalyze direct C–H arylation of benzylamine derivatives with 4-chlorophenylacetonitrile:

- Catalyst : Pd(OAc)₂ (5 mol%).

- Ligand : 8-Aminoquinoline.

- Solvent : Dimethylacetamide (DMA) at 120°C.

- Yield : 45–50% with high regioselectivity.

This method minimizes pre-functionalization steps but requires specialized ligands and elevated temperatures.

Enzyme-Mediated Synthesis

Preliminary studies report using lipase enzymes (e.g., Candida antarctica lipase B) to catalyze the condensation in non-aqueous media:

Biocatalytic routes are environmentally benign but currently lack the efficiency of chemical methods.

Comparative Analysis of Synthetic Methods

Critical Evaluation of Methodologies

Reaction Efficiency and Scalability

One-pot methods dominate industrial applications due to their high throughput and compatibility with continuous flow systems. However, catalytic approaches, while less mature, offer opportunities for greener synthesis through reduced waste.

Purity and Byproduct Formation

Multi-step routes yield higher-purity products (>95% by HPLC) but generate stoichiometric amounts of sodium chloride and other salts. In contrast, one-pot methods often require distillation to remove unreacted benzylamine and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The benzylamino and 4-chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of benzylamides or benzonitriles.

Reduction: Formation of primary amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Medicinal Chemistry

This compound has been identified as a precursor or active ingredient in the synthesis of various pharmaceuticals. One notable application is its role in the preparation of broad-spectrum anthelmintics, specifically closantel sodium, which is used for treating parasitic infections in livestock . The structural characteristics of 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile facilitate interactions with biological targets, enhancing its therapeutic potential.

Biological Activity

Research indicates that this compound may exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. Its ability to interact with specific receptors makes it a candidate for further investigation in drug development. Studies have shown that modifications to its structure can lead to variations in activity, suggesting a structure-activity relationship (SAR) that warrants detailed exploration .

Material Science Applications

In addition to its pharmaceutical uses, this compound has potential applications in materials science due to its unique chemical properties. It can serve as an intermediate in the synthesis of novel polymers or other organic materials that require specific functional groups for enhanced performance characteristics.

Case Study: Anthelmintic Activity

A study investigating the efficacy of closantel sodium derived from this compound demonstrated significant effectiveness against various parasitic infections in cattle and sheep. The compound's structural features were crucial for its activity against nematodes and trematodes, showcasing its importance in veterinary medicine .

Research Insights

Research has also focused on the SAR of related compounds, indicating that modifications to the benzylamino or chlorophenyl groups can influence biological activity significantly. This insight is valuable for designing new derivatives with enhanced therapeutic effects or reduced side effects .

Comparative Data Table

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Benzylamino + 4-chlorophenyl group | Potential anti-inflammatory and anti-cancer activities |

| Closantel Sodium | Derived from acetonitrile | Broad-spectrum anthelmintic used in veterinary medicine |

| 4-Chlorobenzyl Cyanide | Chlorobenzene moiety | Intermediate in organic synthesis; simpler reactivity patterns |

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Amino Group Variations

- 2-(N-Acetyl,N-benzylamino)-2-(4-chlorophenyl)acetonitrile (, Entry 9): Substitution of the benzylamino group with an N-acetyl-N-benzylamino moiety increases steric bulk and alters electronic properties. The HRMS (calculated: 298.08729; found: 298.08780) confirms structural integrity. This modification may enhance metabolic stability compared to the parent compound .

- 2-(Methyl(phenyl)amino)-2-(4-chlorophenyl)acetonitrile (, Compound 31): Replacement of benzylamino with methyl(phenyl)amino reduces hydrophobicity (predicted LogP ~3.5 vs. 4.12 in ). This could improve water solubility, critical for bioavailability .

Aromatic Ring Modifications

- The compound exhibits moderate fungicidal activity (52% yield, mp 163–165°C), suggesting that heteroaromatic rings enhance bioactivity .

- 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (): Addition of chloro and methyl substituents on the phenyl ring increases steric hindrance and lipophilicity (LogP = 4.12; water solubility = 2.293 mg/L). This compound is a key impurity in closantel, a veterinary anthelmintic, highlighting the role of halogenation in parasitic targeting .

Physicochemical Properties

Biological Activity

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile, often referred to as BCPCH, is an organic compound with the molecular formula C15H14ClN2 and a molecular weight of approximately 293.74 g/mol. This compound is characterized by a benzylamino group linked to a 4-chlorophenyl acetonitrile structure, making it significant in medicinal chemistry and various scientific applications. The unique combination of functional groups in BCPCH enhances its reactivity and potential biological activity, which has been the focus of numerous studies.

Biological Activity Overview

The biological activities of BCPCH have been explored in various contexts, including its potential as an antimicrobial , antiviral , and antiparasitic agent. Research indicates that compounds with similar structural features often exhibit significant biological effects, underscoring the importance of BCPCH in drug discovery and environmental studies.

Antimicrobial Properties

BCPCH has shown promising antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential. For instance, chlorophenyl derivatives are frequently investigated for their toxicity profiles against aquatic organisms, which also reflects their impact on mammalian systems.

Antiviral Effects

In addition to its antimicrobial properties, BCPCH has been studied for its antiviral capabilities. Compounds structurally related to BCPCH have demonstrated activity against various viruses, suggesting that BCPCH may also interact with viral targets effectively. The mechanism of action typically involves interference with viral replication processes.

Antiparasitic Activity

Research has indicated that BCPCH may possess antiparasitic properties as well. Similar compounds have been noted for their efficacy against parasites, which could be attributed to their ability to disrupt cellular processes within the parasites.

Structure-Activity Relationship (SAR)

The structural characteristics of BCPCH play a crucial role in its biological activities. The presence of the benzylamino group and the 4-chlorophenyl moiety enhances its interaction with biological targets. SAR studies have shown that modifications to these groups can significantly alter the compound's effectiveness and toxicity profiles.

| Structural Feature | Impact on Activity |

|---|---|

| Benzylamino group | Enhances binding affinity to biological targets |

| 4-Chlorophenyl moiety | Increases lipophilicity and membrane permeability |

| Overall molecular configuration | Influences pharmacokinetic properties such as absorption |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of BCPCH against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that BCPCH exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial potential.

Investigation into Antiviral Activity

Another research effort focused on the antiviral properties of BCPCH against influenza viruses. In vitro assays revealed that BCPCH could inhibit viral replication by interfering with viral protein synthesis pathways, showcasing its potential as a therapeutic agent for viral infections .

Assessment of Antiparasitic Effects

A study investigating the antiparasitic effects of BCPCH on Plasmodium falciparum reported a reduction in parasite load by 50% at a concentration of 10 µM. This finding suggests that BCPCH may serve as a lead compound for developing new antimalarial drugs .

Q & A

Q. What synthetic routes are available for preparing 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile, and how are intermediates characterized?

A common method involves a multi-step condensation reaction. For example, benzylamine derivatives can react with 4-chlorobenzaldehyde in the presence of a base (e.g., sodium ethoxide) to form a Schiff base intermediate, followed by cyanation using a nitrile source. Key intermediates are characterized via IR spectroscopy (e.g., C≡N stretch at ~2248 cm⁻¹) and melting point analysis .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- IR Spectroscopy : Identifies functional groups such as the nitrile group (C≡N stretch at ~2248 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .

- NMR Spectroscopy : H-NMR (e.g., aromatic protons at δ 7.41 ppm, benzylic protons at δ 5.47 ppm) and C-NMR (e.g., nitrile carbon at ~115 ppm) are essential. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 298.08780 vs. calculated 298.08729) .

Q. What are the solubility properties of this compound in common solvents?

While direct solubility data is limited, acetonitrile is frequently used as a reaction solvent for nitrile-containing compounds. Polar aprotic solvents like dimethylformamide (DMF) or ethanol are typical choices for synthesis and purification .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization requires:

- Catalyst Screening : Use of ionic liquid-supported catalysts to enhance reaction efficiency .

- Temperature Control : Maintaining reaction temperatures between 60–80°C to prevent side reactions.

- Purification : Column chromatography with silica gel and solvents like petroleum ether/ethyl acetate (7:3 ratio) improves purity .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Discrepancies in NMR or HRMS data may arise from impurities or stereoisomers. Strategies include:

Q. What methodologies are suitable for analyzing impurities or degradation products in this compound?

- HPLC-MS : Detects trace impurities (e.g., unreacted intermediates or oxidation byproducts).

- Tandem Mass Spectrometry (MS/MS) : Identifies structural fragments of degradation products.

- Reference Standards : Use certified impurity standards (e.g., 2-(4-Chlorophenyl)-2-(Ethyl-1,3-Dioxoan-2yl)Acetonitrile) for calibration .

Q. How can the reaction mechanism for the formation of this compound be elucidated?

- Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy.

- Computational Modeling : Density Functional Theory (DFT) calculations to map energy barriers for key steps (e.g., imine formation or cyanation).

- Isotope Tracing : N-labeled benzylamine can track nitrogen incorporation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.